molecular formula C24H20ClNO3 B214598 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214598
M. Wt: 405.9 g/mol
InChI Key: SQILBCLFGUCPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. Additionally, this compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, this compound has also been shown to increase the levels of glutathione (GSH), a major antioxidant in the body. Furthermore, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties. This compound can be used as a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use this compound at appropriate concentrations to avoid any potential adverse effects.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One of the future directions is to investigate the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, more studies are needed to investigate the potential use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Furthermore, more studies are needed to investigate the potential toxicity of this compound at high concentrations and its potential adverse effects on human health.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-(4-methylphenyl)-2-oxoacetic acid with 2-amino-3-chlorobenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride and a catalyst such as sulfuric acid to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been used in various scientific research studies due to its potential applications in biochemistry and pharmacology. This compound has been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO3/c1-16-10-12-17(13-11-16)22(27)14-24(29)19-7-3-5-9-21(19)26(23(24)28)15-18-6-2-4-8-20(18)25/h2-13,29H,14-15H2,1H3

InChI Key

SQILBCLFGUCPLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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